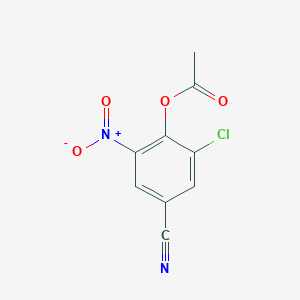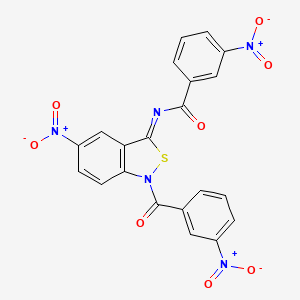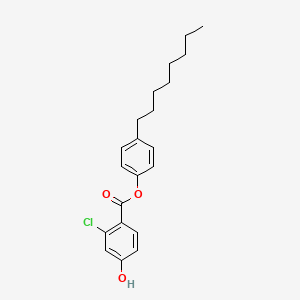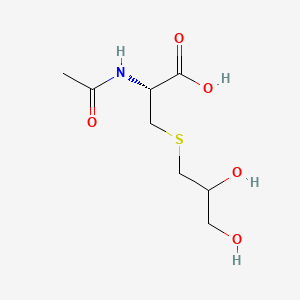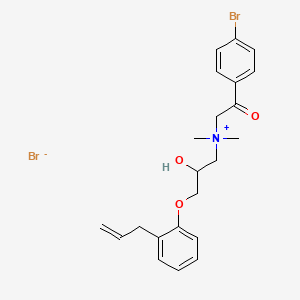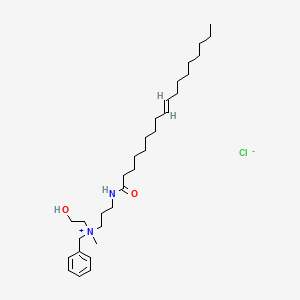
Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2-Phenylcyclopropyl)sebacamide is a chemical compound with the molecular formula C28H36N2O2 It is a derivative of sebacamide, featuring two phenylcyclopropyl groups attached to the nitrogen atoms of the sebacamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Phenylcyclopropyl)sebacamide typically involves the reaction of sebacic acid with 2-phenylcyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Sebacoyl Chloride: Sebacic acid is first converted to sebacoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The sebacoyl chloride is then reacted with 2-phenylcyclopropylamine in the presence of a base such as triethylamine (Et3N) to form N,N’-(2-Phenylcyclopropyl)sebacamide.
Industrial Production Methods
Industrial production of N,N’-(2-Phenylcyclopropyl)sebacamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
化学反应分析
Types of Reactions
N,N’-(2-Phenylcyclopropyl)sebacamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenylcyclopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
N,N’-(2-Phenylcyclopropyl)sebacamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of N,N’-(2-Phenylcyclopropyl)sebacamide involves its interaction with specific molecular targets. The phenylcyclopropyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
N,N’-(2-Phenylcyclopropyl)sebacamide can be compared with other similar compounds, such as:
N,N’-Bis(2-phenylcyclopropyl)adipamide: Similar structure but with an adipamide backbone instead of sebacamide.
N-(2-Phenylcyclopropyl)carbamates: Compounds with a single phenylcyclopropyl group attached to a carbamate backbone.
N-Phenylthiourea: Contains a phenyl group attached to a thiourea backbone.
The uniqueness of N,N’-(2-Phenylcyclopropyl)sebacamide lies in its dual phenylcyclopropyl groups and the sebacamide backbone, which confer specific chemical and biological properties.
属性
CAS 编号 |
102338-99-8 |
|---|---|
分子式 |
C28H36N2O2 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
N,N'-bis(2-phenylcyclopropyl)decanediamide |
InChI |
InChI=1S/C28H36N2O2/c31-27(29-25-19-23(25)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-28(32)30-26-20-24(26)22-15-9-6-10-16-22/h5-10,13-16,23-26H,1-4,11-12,17-20H2,(H,29,31)(H,30,32) |
InChI 键 |
JBJJXHCUIDFNMH-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1NC(=O)CCCCCCCCC(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


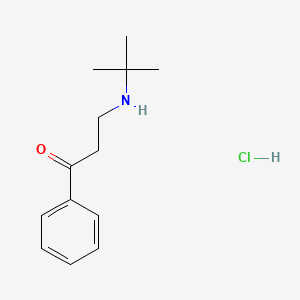
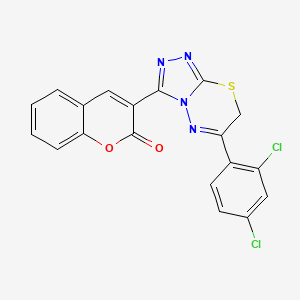
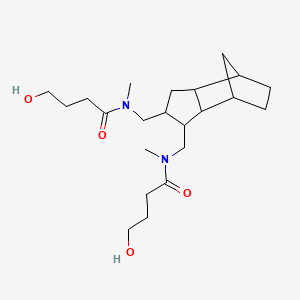
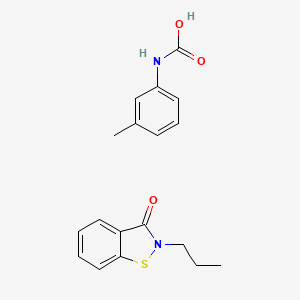
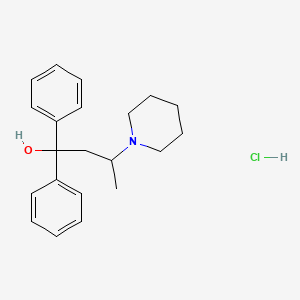

![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)

